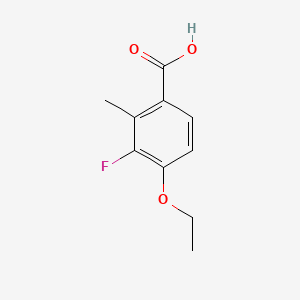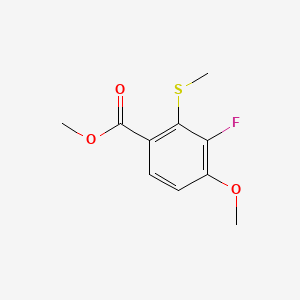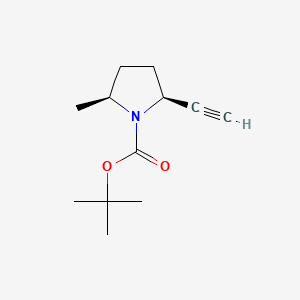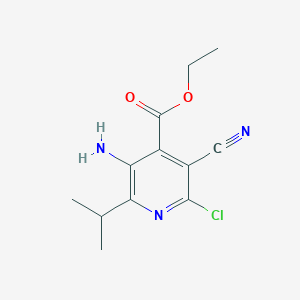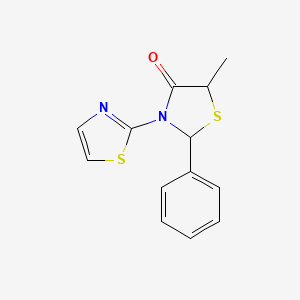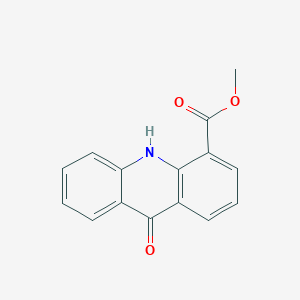
methyl 9-oxo-10H-acridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-oxo-10H-acridine-4-carboxylate is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have unique physical and chemical properties, making them valuable in various industrial applications, including dyes, fluorescent materials, and laser technologies .
準備方法
The synthesis of methyl 9-oxo-10H-acridine-4-carboxylate involves several steps. One common method includes the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate in the presence of triethylamine and ethyl chloroformate . This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.
Industrial production methods for acridine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to handle large volumes of reactants and products.
化学反応の分析
Methyl 9-oxo-10H-acridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups attached to the acridine core.
科学的研究の応用
Methyl 9-oxo-10H-acridine-4-carboxylate has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other acridine derivatives with potential pharmaceutical properties . In biology, it serves as a fluorescent probe for visualizing biomolecules and studying cellular processes .
In medicine, acridine derivatives, including this compound, are investigated for their anticancer, antimicrobial, and antiviral activities . These compounds can intercalate into DNA, inhibiting enzymes like topoisomerase and telomerase, which are crucial for cancer cell proliferation . Additionally, they are explored for their potential in treating Alzheimer’s disease and other neurodegenerative disorders .
In industry, acridine derivatives are used as dyes, corrosion inhibitors, and materials for laser technologies . Their unique chemical properties make them valuable in various applications, from textiles to advanced electronics.
作用機序
The mechanism of action of methyl 9-oxo-10H-acridine-4-carboxylate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting enzymes like topoisomerase and telomerase . By interfering with these enzymes, the compound can prevent cancer cell proliferation and induce cell death.
Additionally, acridine derivatives can interact with other molecular targets, such as proteins and lipids, affecting various cellular pathways . These interactions contribute to their broad spectrum of biological activities, including antimicrobial and antiviral effects.
類似化合物との比較
Methyl 9-oxo-10H-acridine-4-carboxylate is unique among acridine derivatives due to its specific chemical structure and properties. Similar compounds include acridine-4-carboxamide, triazoloacridone, and amsacrine . These compounds share the acridine core but differ in their functional groups and biological activities.
For example, acridine-4-carboxamide is known for its anticancer properties, while triazoloacridone has shown promise in treating neurodegenerative diseases . Amsacrine is another acridine derivative used as an anticancer agent, particularly in treating leukemia .
特性
IUPAC Name |
methyl 9-oxo-10H-acridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)11-7-4-6-10-13(11)16-12-8-3-2-5-9(12)14(10)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUOXWSHHKOKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
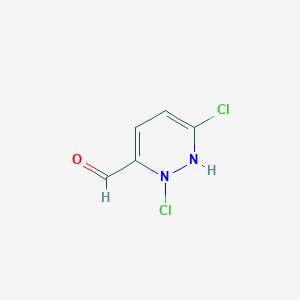
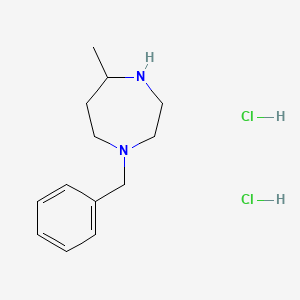
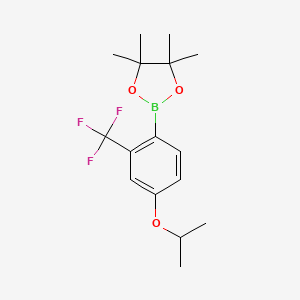
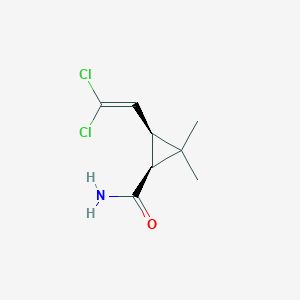

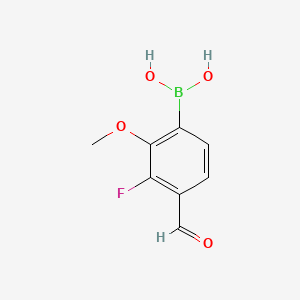
![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
